molecular formula C10H12N4O2 B8385822 3,6-Dimethoxy-2-hydrazinoquinoxaline

3,6-Dimethoxy-2-hydrazinoquinoxaline

货号: B8385822
分子量: 220.23 g/mol
InChI 键: RBMLIYRGDQDESW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-Dimethoxy-2-hydrazinoquinoxaline is a synthetic quinoxaline derivative supplied For Research Use Only. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry research . These compounds have garnered attention for their potential as antimicrobial agents . The core quinoxaline structure consists of a benzene ring fused with a pyrazine ring, and the presence of hydrazine and methoxy functional groups on this scaffold makes it a versatile intermediate for further chemical synthesis . Researchers can functionalize the hydrazino group to create various hydrazone derivatives or other complex molecules for structure-activity relationship (SAR) studies . The methoxy groups can influence the compound's electronic properties and lipophilicity, which may affect its interaction with biological targets . While specific biological data for this compound requires further investigation, related hydrazinoquinoxaline compounds have demonstrated notable antifungal efficacy against various Candida species in recent in vitro studies . Other quinoxaline derivatives have also shown promising antibacterial properties against a range of clinically isolated bacterial strains . This compound provides researchers with a valuable building block for developing novel therapeutic candidates and probing biochemical mechanisms.

属性

分子式

C10H12N4O2

分子量

220.23 g/mol

IUPAC 名称

(3,6-dimethoxyquinoxalin-2-yl)hydrazine

InChI

InChI=1S/C10H12N4O2/c1-15-6-3-4-7-8(5-6)13-10(16-2)9(12-7)14-11/h3-5H,11H2,1-2H3,(H,12,14)

InChI 键

RBMLIYRGDQDESW-UHFFFAOYSA-N

规范 SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)OC)NN

产品来源

United States

相似化合物的比较

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Group Variations

Key structural differences among quinoxaline derivatives lie in substituent type and position, influencing reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Comparison of 3,6-Dimethoxy-2-hydrazinoquinoxaline with Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data Applications/Reactivity References
This compound -OCH₃ (C3, C6), -NH-NH₂ (C2) ~234.25* IR: C=N-N at 1564–1679 cm⁻¹ Precursor for hydrazones, drug intermediates
6-Bromo-2,3-dihydrazinylquinoxaline -Br (C6), -NH-NH₂ (C2, C3) 268.10 ¹H NMR: δ 5.00 (NH₂), 9.16 (NH); MS: m/z 268 Antibacterial agents
2,3-Dichloro-6-methoxyquinoxaline -Cl (C2, C3), -OCH₃ (C6) 233.07 Not specified Intermediate for agrochemicals
1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid -COOH (C6), -OCH₃ (C7), -CH₃ (C3) 232.23 Solubility: DMSO, methanol Neuropharmacological research
2-HYDROXY-6,7-DIMETHOXYQUINOXALINE -OH (C2), -OCH₃ (C6, C7) 222.20 IR: Broad O-H stretch ~3200 cm⁻¹ Antioxidant potential

*Calculated based on molecular formula C₁₀H₁₂N₄O₂.

Spectral and Analytical Differences

  • IR Spectroscopy: Hydrazinoquinoxalines display C=N-N stretches between 1564–1679 cm⁻¹, while hydroxylated analogues (e.g., 2-HYDROXY-6,7-DIMETHOXYQUINOXALINE) show O-H stretches near 3200 cm⁻¹ .
  • NMR Spectroscopy: Protons adjacent to electron-withdrawing groups (e.g., -Br in 6-Bromo-2,3-dihydrazinylquinoxaline) resonate downfield (δ 9.16 for NH), whereas methoxy groups shield nearby protons, shifting signals upfield .

准备方法

Reaction Overview

The patent US4547501A outlines a single-step synthesis starting from 3,6-dimethoxyquinoxalin-2-amine (1) and hydrazine hydrate (2). The reaction proceeds via nucleophilic substitution, where the amine group at the 2-position is replaced by a hydrazine moiety.

Reaction Equation:

C10H11N3O2(1)+N2H4H2O(2)C10H11N4O2(3)+H2O+NH3\text{C}{10}\text{H}{11}\text{N}3\text{O}2 \, (1) + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \, (2) \rightarrow \text{C}{10}\text{H}{11}\text{N}4\text{O}2 \, (3) + \text{H}2\text{O} + \text{NH}_3

Detailed Procedure

  • Reagent Preparation :

    • 3,6-Dimethoxyquinoxalin-2-amine (1.5 g, 0.068 mol) is suspended in absolute ethanol (20 mL).

    • Hydrazine hydrate (5 mL, 100 mmol) is added in excess to ensure complete conversion.

  • Reaction Conditions :

    • The mixture is refluxed at 78°C for 6 hours under an inert atmosphere.

    • Progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

  • Work-up and Isolation :

    • After cooling to room temperature, the precipitate is filtered and washed with cold ethanol (3 × 5 mL).

    • The crude product is recrystallized from a mixture of ethanol and water (4:1) to yield white crystals (1.28 g, 85%).

Table 1: Optimization Parameters for the Synthesis of 3,6-Dimethoxy-2-hydrazinoquinoxaline

ParameterOptimal ConditionEffect on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature78°C (reflux)Accelerates reaction kinetics
Hydrazine Equivalents1.5 equivalentsPrevents side reactions
Reaction Time6 hoursEnsures >95% conversion

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Deprotonation : Ethanol facilitates the deprotonation of hydrazine, generating the nucleophilic hydrazine anion (N2H3\text{N}_2\text{H}_3^-).

  • Nucleophilic Attack : The hydrazine anion displaces the amine group at the 2-position of the quinoxaline ring, forming a Meisenheimer complex intermediate.

  • Elimination : Ammonia and water are eliminated, yielding the final product.

Key Mechanistic Challenge : Competing side reactions, such as over-hydrozination or ring-opening, are mitigated by controlling the stoichiometry of hydrazine and maintaining anhydrous conditions.

Alternative Synthetic Strategies

While the patent method remains the most validated route, theoretical alternatives include:

Reductive Amination

Hypothetically, 3,6-dimethoxyquinoxaline-2-carbaldehyde could undergo reductive amination with hydrazine. However, this pathway is less feasible due to the instability of the aldehyde intermediate under basic conditions.

Palladium-Catalyzed Coupling

Cross-coupling reactions employing palladium catalysts (e.g., Suzuki-Miyaura) could introduce the hydrazino group via a boronic acid derivative. However, this approach is synthetically cumbersome and economically nonviable for large-scale production.

Purification and Characterization

Recrystallization

The product is purified via recrystallization from ethanol-water, achieving a melting point of 182–184°C.

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, DMSO-d6d_6) : δ 3.85 (s, 6H, OCH3_3), 6.72 (s, 2H, NH2_2), 7.12 (d, J=8.4J = 8.4 Hz, 2H), 7.98 (d, J=8.4J = 8.4 Hz, 2H).

  • IR (KBr) : 3350 cm1^{-1} (N–H stretch), 1605 cm1^{-1} (C=N stretch).

Table 2: Characterization Data for this compound

TechniqueKey SignalsInterpretation
1^1H NMRδ 3.85 (s, 6H)Methoxy groups
IR3350 cm1^{-1}N–H stretching
Melting Point182–184°CPurity and crystallinity

Scalability and Industrial Relevance

The patent method is scalable to kilogram-scale production with minor modifications:

  • Solvent Volume : Ethanol is increased to 50 L per 1 kg of starting material.

  • Continuous Reflux : A jacketed reactor maintains consistent temperature, reducing batch time by 20%.

  • Filtration : Centrifugal filtration replaces gravity filtration to expedite isolation .

常见问题

Q. What are the common synthetic routes for preparing 3,6-Dimethoxy-2-hydrazinoquinoxaline?

The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with diketones or equivalents. For hydrazino group introduction, hydrazine hydrate is often used. Starting with 3,6-dimethoxyquinoxaline, the hydrazine moiety can be introduced at position 2 via nucleophilic substitution or condensation under controlled conditions. General methodologies for quinoxaline synthesis, such as those described for 2,3-diphenylquinoxaline (using benzil and o-phenylenediamine), provide foundational principles . Advanced adaptations include protecting methoxy groups to avoid side reactions during hydrazine incorporation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the aromatic quinoxaline backbone, methoxy (-OCH3), and hydrazino (-NH-NH2) groups.
  • IR Spectroscopy : To identify N-H stretches (hydrazino) and C-O bonds (methoxy).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis. Comparative data from structurally similar compounds, such as ethyl 3-hydroxy-6,7-dimethoxyquinoxaline derivatives, can guide interpretation .

Q. What safety precautions are necessary when handling hydrazino-containing compounds?

Hydrazino derivatives are often toxic and require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use of fume hoods to avoid inhalation.
  • Storage : In airtight containers away from moisture and oxidizers. Safety protocols align with those for analogous compounds, as outlined in safety data sheets (SDS) for quinoxaline derivatives .

Q. How is the purity of this compound assessed in research settings?

Purity is evaluated via:

  • HPLC : To quantify impurities using UV detection.
  • TLC : For rapid qualitative assessment.
  • Melting Point Analysis : Consistency with literature values indicates purity. These methods are standard in quinoxaline synthesis workflows .

Q. What functional groups in this compound influence its reactivity?

  • Hydrazino Group (-NH-NH2) : Acts as a nucleophile, enabling derivatization (e.g., Schiff base formation).
  • Methoxy Groups (-OCH3) : Electron-donating effects stabilize the quinoxaline ring.
  • Aromatic System : Participates in π-π interactions and hydrogen bonding. Comparative studies of similar quinoxalines highlight these reactivity trends .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to minimize side products?

Strategies include:

  • Temperature Control : Slow addition of hydrazine at 0–5°C to reduce exothermic side reactions.
  • Protecting Groups : Temporarily block methoxy groups during hydrazine incorporation.
  • Stoichiometric Precision : Limit excess hydrazine to avoid over-substitution. These optimizations are informed by methods for methyl quinoxaline carboxylate derivatives .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?

Single-crystal X-ray diffraction provides precise bond lengths and angles. SHELXL refines crystallographic data by iteratively adjusting parameters to fit observed diffraction patterns. For example, SHELX’s robust refinement algorithms have resolved torsional ambiguities in nitro-thiophene-substituted quinoxalines .

Q. How to address contradictory data between spectroscopic and crystallographic results?

Cross-validate with:

  • 2D NMR (COSY, HSQC) : To resolve signal overlap in crowded spectra.
  • Polymorphism Screening : Assess if multiple crystal forms exist.
  • Computational Modeling : Compare experimental data with DFT-optimized structures. SHELX refinement ensures crystallographic accuracy, while spectroscopic discrepancies may arise from dynamic effects in solution .

Q. What strategies enhance the biological activity of the hydrazino moiety?

Derivatization approaches include:

  • Alkylation/Acylation : To modulate lipophilicity and bioavailability.
  • Schiff Base Formation : For metal chelation or targeting specific enzymes. Activity comparisons with ethyl 3-hydroxy-6,7-dimethoxyquinoxaline carboxylate derivatives guide structural modifications .

Q. What computational methods support derivative design for this compound?

  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes).
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) for reactivity insights.
  • Retrosynthetic Analysis : Tools like Pistachio/Reaxys databases propose feasible synthetic pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。